molecular formula C21H24Cl2N4O B5048653 4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride

4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride

Cat. No.: B5048653
M. Wt: 419.3 g/mol
InChI Key: FMVXIEDKZNBBBU-UHFFFAOYSA-N
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Description

4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole and its derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 4-[2-(2-Phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

4-[2-(2-phenylimidazo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O.2ClH/c1-2-6-17(7-3-1)18-16-25-20-9-5-4-8-19(20)24(21(25)22-18)11-10-23-12-14-26-15-13-23;;/h1-9,16H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVXIEDKZNBBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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